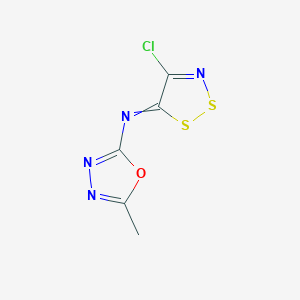
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine is a heterocyclic compound that features a unique combination of oxadiazole and dithiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxadiazole and dithiazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 5-methyl-1,3,4-oxadiazole ring. This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the Dithiazole Ring: The next step involves the formation of the dithiazole ring. This can be accomplished by reacting a suitable thioamide with a chlorinating agent, such as phosphorus pentachloride, to form the dithiazole ring.
Coupling of the Rings: The final step involves coupling the oxadiazole and dithiazole rings. This can be achieved by reacting the oxadiazole derivative with the dithiazole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the dithiazole ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atoms in the dithiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the dithiazole ring.
Scientific Research Applications
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its unique heterocyclic structure and potential biological activities.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing heterocycles.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Dithiazole derivatives: Compounds with similar dithiazole rings but different substituents.
Uniqueness
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine is unique due to the combination of oxadiazole and dithiazole rings in its structure. This combination imparts unique chemical and biological properties that are not found in compounds with only one of these rings. The presence of the chlorine atom also adds to its reactivity and potential for further derivatization.
Properties
Molecular Formula |
C5H3ClN4OS2 |
|---|---|
Molecular Weight |
234.7 g/mol |
IUPAC Name |
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)dithiazol-5-imine |
InChI |
InChI=1S/C5H3ClN4OS2/c1-2-8-9-5(11-2)7-4-3(6)10-13-12-4/h1H3 |
InChI Key |
QXJVAZJQJDPXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)N=C2C(=NSS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)
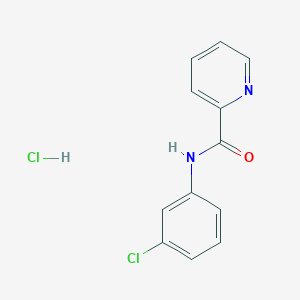
![2-[5-[[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10768701.png)
![2-[(7-Methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10768702.png)
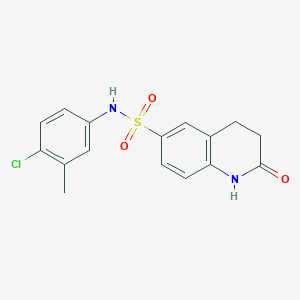
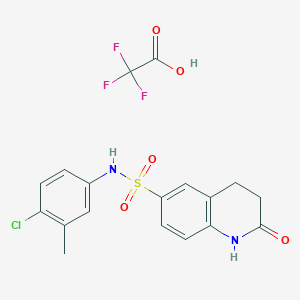

![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768736.png)

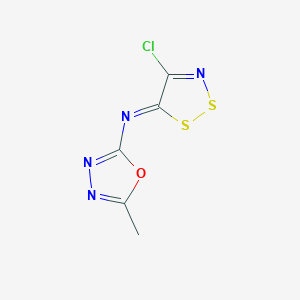
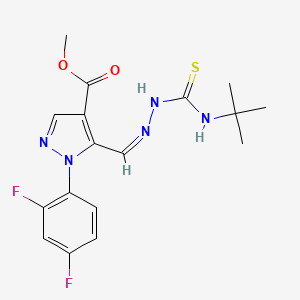
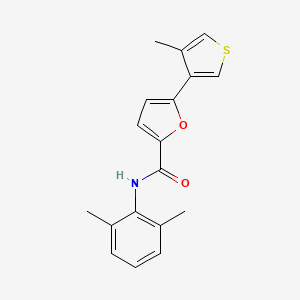
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B10768772.png)
